molecular formula C12H16O4 B1198754 1-(2,4,5-Trimethoxyphenyl)propan-1-one CAS No. 3904-18-5

1-(2,4,5-Trimethoxyphenyl)propan-1-one

Cat. No. B1198754
CAS RN: 3904-18-5
M. Wt: 224.25 g/mol
InChI Key: KUQHFNICKXWOBZ-UHFFFAOYSA-N
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Patent
US06590127B1

Procedure details

A solution of DDQ (3.06-4.09 g) in dioxane (40 mL) was added dropwise over a period of 10 min to a ice cold and well stirred solution of 2,4,5-trimethoxyphenylpropane (1.89 g, 0.009 mol) in wet dioxane or ethanol (55 mL) and the resulting mixture was stirred at room temperature for over night. The precipitate was filtered and further washed twice with dioxane. The combined dioxane layer was evaporated and mixture was poured into water and extracted with dichloromethane (3×70 mL). The combined organic layer were washed with brine (3×15 mL) and dried over sodium sulphate. The residue obtained on evaporation of the solvents was chromatographed on silica gel column using hexane-ethyl acetate mixture with increasing proportion of ethyl acetate upto 40% to afford viscous liquid which was crystallized from ethylacetate/hexane to afford 1.19 g (59%) of white crystals of isoacoramone. The spectral data was found similar as mentioned above in Example III.
Name
Quantity
3.575 (± 0.515) g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C(C1C(=O)C(Cl)=C(Cl)C(=[O:6])C=1C#N)#N.[CH3:15][O:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[C:20]([O:25][CH3:26])=[CH:19][C:18]=1[CH2:27][CH2:28][CH3:29]>O1CCOCC1.C(O)C>[CH3:29][CH2:28][C:27]([C:18]1[C:17]([O:16][CH3:15])=[CH:22][C:21]([O:23][CH3:24])=[C:20]([O:25][CH3:26])[CH:19]=1)=[O:6]

Inputs

Step One
Name
Quantity
3.575 (± 0.515) g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.89 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)OC)OC)CCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
further washed twice with dioxane
CUSTOM
Type
CUSTOM
Details
The combined dioxane layer was evaporated
ADDITION
Type
ADDITION
Details
mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×70 mL)
WASH
Type
WASH
Details
The combined organic layer were washed with brine (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue obtained on evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel column
TEMPERATURE
Type
TEMPERATURE
Details
with increasing proportion of ethyl acetate upto 40%
CUSTOM
Type
CUSTOM
Details
to afford viscous liquid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethylacetate/hexane

Outcomes

Product
Name
Type
product
Smiles
CCC(=O)C1=CC(=C(C=C1OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.